Sulfo-Cyanine7 carboxylic acid

Descripción

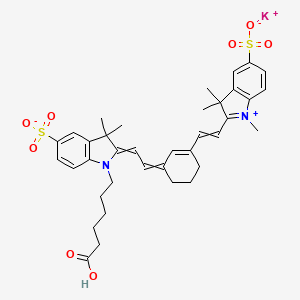

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N2O8S2.K/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41;/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATDQQRBWIPXJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43KN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cyanine7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of Sulfo-Cyanine7 carboxylic acid, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols for its use in bioconjugation and cellular imaging are included, alongside methodologies for characterizing its spectral characteristics.

Core Spectral and Physicochemical Properties

This compound is a water-soluble, near-infrared fluorescent dye valued for its high molar extinction coefficient and improved quantum yield in the NIR spectrum.[1][2][3] Its hydrophilic nature, conferred by sulfonate groups, makes it particularly suitable for labeling biological molecules in aqueous environments.[4] The dye's excitation and emission properties fall within the NIR window (700-900 nm), a range where biological tissues exhibit minimal autofluorescence and deeper light penetration, making it an ideal candidate for in vivo imaging and other applications requiring high signal-to-noise ratios.

The key spectral and physical properties of this compound and its close derivatives are summarized in the table below for easy comparison.

| Property | Value | Notes |

| Absorption Maximum (λ_abs_) | ~750 nm | The peak wavelength at which the dye absorbs light.[4][5] |

| Emission Maximum (λ_em_) | ~773 nm | The peak wavelength of the emitted fluorescence.[4][5] |

| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | Value for Sulfo-Cyanine7 NHS ester, a closely related derivative. This high value indicates strong light absorption.[5][6] |

| Fluorescence Quantum Yield (Φ) | ~0.24 | Value for Sulfo-Cyanine7 dicarboxylic acid, a structural analogue. Quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. |

| Stokes Shift | ~23 nm | The difference between the absorption and emission maxima.[4] |

| Solubility | Good | Soluble in water, DMF, and DMSO.[2] |

Bioconjugation of this compound

The carboxylic acid group on Sulfo-Cyanine7 allows for its covalent attachment to primary amines on biomolecules, such as proteins and antibodies, through a carbodiimide-mediated reaction. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS) is a common and effective method.

Experimental Protocols

Protocol 1: Bioconjugation via EDC/Sulfo-NHS Chemistry

This protocol outlines the steps for conjugating this compound to a protein or antibody.

Materials:

-

This compound

-

Protein/antibody to be labeled

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein/antibody in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Sulfo-Cyanine7:

-

Immediately before use, dissolve EDC and sulfo-NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Add a 10- to 20-fold molar excess of the dissolved EDC and sulfo-NHS to the this compound.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.

-

-

Conjugation:

-

Add the activated Sulfo-Cyanine7 solution to the protein/antibody solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

-

Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.

-

-

Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

-

Purification: Separate the labeled protein/antibody from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Immunofluorescence Staining of Cells

This protocol provides a general workflow for using a Sulfo-Cyanine7-conjugated secondary antibody for immunofluorescence microscopy.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum in PBS

-

Primary antibody (specific to the target antigen)

-

Sulfo-Cyanine7-conjugated secondary antibody (specific to the primary antibody host species)

-

Antifade mounting medium

Procedure:

-

Cell Preparation: Rinse the cells on coverslips twice with PBS.

-

Fixation: Incubate the cells with Fixation Solution for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate with Permeabilization Buffer for 10 minutes (this step is not required for cell surface antigens).

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the Sulfo-Cyanine7-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.

Protocol 3: Measurement of Spectral Properties

A. Absorption Spectrum and Molar Extinction Coefficient

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired final solvent (e.g., PBS).

-

Spectrophotometer Measurement: Measure the absorbance of each dilution at the absorption maximum (~750 nm) using a UV-Vis spectrophotometer.

-

Beer-Lambert Law: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

B. Emission Spectrum and Fluorescence Quantum Yield (Comparative Method)

-

Selection of a Standard: Choose a reference fluorescent dye with a known quantum yield and similar absorption and emission properties (e.g., another cyanine (B1664457) dye in the NIR range).

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength.

-

Data Analysis:

-

Integrate the area under the emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield (Φ) of the this compound can be calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

-

References

A Technical Guide to Sulfo-Cyanine7 Carboxylic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties and applications of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with significant utility in biomedical research and drug development. Its high aqueous solubility, strong fluorescence emission in the NIR window, and reactive carboxylic acid group make it a valuable tool for a range of applications, from in vivo imaging to targeted drug delivery.

Core Photophysical Properties

Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared fluorescent dye.[1][2] Its key characteristic is its bright and efficient fluorescence in the NIR range, which is a region of the electromagnetic spectrum where biological tissues have minimal absorbance and autofluorescence. This property allows for deep tissue imaging with a high signal-to-noise ratio.[3]

The presence of sulfonate groups enhances its water solubility, making it particularly suitable for use in aqueous biological environments without the need for organic co-solvents that could denature sensitive biomolecules.[4][5] The molecule also contains a free carboxylic acid functional group, which allows for its conjugation to other molecules.[1]

Quantitative Data Summary

The photophysical parameters of this compound are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Fluorescence Quantum Yield (ΦF) | 0.24 | [6] |

| Excitation Maximum (λabs) | ~750 nm | [3] |

| Emission Maximum (λem) | ~773 nm | [3] |

| Molar Extinction Coefficient (ε) | 199,000 M-1cm-1 | [7] |

| Stokes Shift | ~23 nm | [3] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The following protocol outlines the relative method for determining the fluorescence quantum yield of this compound, using a known standard.

Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Reference standard with a known quantum yield in the NIR range (e.g., IR-125 or another well-characterized cyanine (B1664457) dye)

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band of the dye.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The data should yield a straight line for both the sample and the standard. Determine the slope (gradient) of each line.

-

-

Quantum Yield Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,ref * (Gradientsample / Gradientref) * (η2sample / η2ref)

Where:

-

ΦF,ref is the quantum yield of the reference standard.

-

Gradientsample and Gradientref are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

ηsample and ηref are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).

-

Applications in Research and Drug Development

The favorable photophysical properties of this compound make it a versatile tool in various research and development areas:

-

In Vivo Imaging: Its emission in the NIR window allows for deep-tissue imaging in small animals, making it ideal for preclinical studies in cancer research, drug delivery, and monitoring of biological processes.[3][8]

-

Fluorescence Microscopy: It can be used as a fluorescent probe in various microscopy techniques to visualize cells and tissues with high resolution.[3]

-

Bioconjugation and Targeted Probes: The carboxylic acid group can be activated to form covalent bonds with amine groups on biomolecules such as antibodies, peptides, and proteins.[3] This enables the creation of targeted fluorescent probes for specific cells or tissues.

-

Drug Delivery Research: this compound can be conjugated to drug delivery systems like nanoparticles to track their biodistribution and cellular uptake.[9]

Experimental Workflow: Bioconjugation for Targeted Imaging

The following diagram illustrates a typical workflow for the bioconjugation of this compound to a targeting ligand (e.g., a peptide or antibody) to create a fluorescent probe for targeted imaging.

Caption: Workflow for creating a targeted fluorescent probe.

This workflow demonstrates the key steps involved in utilizing this compound for creating targeted imaging agents, a common application in drug development and diagnostics. The process begins with the activation of the carboxylic acid, followed by conjugation to a targeting moiety, and concludes with purification and characterization of the final probe for imaging applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Near-Infrared Fluorescent Probes for the Detection of Cancer-Associated Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing Targeted Hybrid Imaging Probes by Chelator Scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Sulfo-Cyanine7 carboxylic acid molar extinction coefficient

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral and physicochemical properties of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. Detailed experimental protocols and visualizations of its application in studying cellular signaling are also presented.

Core Properties of Sulfo-Cyanine7 Carboxylic Acid

This compound is a water-soluble, near-infrared fluorescent dye that is widely utilized for labeling biomolecules such as proteins, antibodies, and peptides.[1][2] Its high hydrophilicity, a result of its sulfonate groups, makes it particularly suitable for biological applications in aqueous environments.[1] The dye is characterized by a strong fluorescence emission in the near-infrared spectrum, high photostability, and a high quantum yield, which contribute to its utility in deep tissue imaging with minimal background autofluorescence.[1][3][4]

Quantitative Data Summary

The spectral and physical properties of this compound and its common derivatives are summarized in the table below. These values are critical for designing and interpreting fluorescence-based assays.

| Property | This compound | Sulfo-Cyanine7 NHS Ester | Sulfo-Cyanine7 Dicarboxylic Acid | Reference(s) |

| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | 240,600 M⁻¹cm⁻¹ | 240,600 M⁻¹cm⁻¹ | [5] |

| Excitation Maximum (λex) | ~750 nm | 750 nm | 750 nm | [1][5] |

| Emission Maximum (λem) | ~773 nm | 773 nm | 773 nm | [1][5] |

| Quantum Yield | High | Improved by 20% over Cy7® | - | [3][4] |

| Molecular Weight | ~746.97 g/mol | ~844.05 g/mol | ~847.09 g/mol | [5] |

| CAS Number | 2104632-29-1 (inner salt) | 1603861-95-5, 1604244-45-2 | - | |

| Solubility | Good in water, DMF, DMSO | Good in water, DMF, DMSO | Good in water, DMF, DMSO | [5] |

| Storage Conditions | -20°C in the dark, desiccated | -20°C in the dark, desiccated | -20°C in the dark, desiccated | [5] |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a crucial parameter for quantifying the concentration of a substance in solution using absorbance spectroscopy, as described by the Beer-Lambert law (A = εlc). Below is a detailed protocol for determining the molar extinction coefficient of this compound.

Materials:

-

This compound

-

Methanol (B129727) (spectroscopic grade)

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a Stock Solution:

-

Accurately weigh a small amount (e.g., 1 mg) of this compound.

-

Dissolve the dye in a known volume of methanol (e.g., 10 mL) in a volumetric flask to create a stock solution. Calculate the molar concentration of this stock solution.

-

-

Prepare Serial Dilutions:

-

Perform a series of dilutions of the stock solution with methanol to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0. This is the typical linear range for most spectrophotometers.

-

-

Measure Absorbance:

-

Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of Sulfo-Cy7 (e.g., 600-800 nm).

-

Use a quartz cuvette filled with methanol as a blank to zero the instrument.

-

Measure the absorbance spectrum for each dilution, ensuring to rinse the cuvette with the next solution to be measured.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Calculate Molar Extinction Coefficient:

-

Plot a graph of absorbance at λmax versus the molar concentration of the dilutions.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length cuvette.

-

Bioconjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of this compound to a peptide containing a primary amine, a common step in creating targeted fluorescent probes.

Materials:

-

This compound

-

Targeting peptide with a primary amine (e.g., RGD peptide)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF.

-

Add HBTU (1.2 equivalents) and DIPEA (2 equivalents) to the solution to activate the carboxylic acid group.

-

Allow the reaction to proceed for 15-20 minutes at room temperature.

-

-

Conjugation to Peptide:

-

Dissolve the targeting peptide in DMF.

-

Add the peptide solution to the activated Sulfo-Cy7 solution.

-

Let the reaction mixture stir at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Remove the DMF under reduced pressure.

-

Redissolve the residue in PBS.

-

Purify the Sulfo-Cy7-peptide conjugate from unreacted dye and reagents using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled peptide, which will be visibly colored.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using techniques such as HPLC and mass spectrometry.

-

Determine the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and at the λmax of Sulfo-Cy7.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Receptor Binding Studies

The following diagram illustrates a typical workflow for using a Sulfo-Cy7-labeled ligand to study receptor binding and localization in cancer cells, which can provide insights into cell signaling.

Caption: Workflow for receptor binding studies using Sulfo-Cy7 labeled peptides.

Signaling Pathway: Integrin αVβ3-Mediated Signaling

Sulfo-Cy7 labeled RGD peptides can be used to visualize and study integrin αVβ3 receptors, which are often overexpressed in cancer cells and play a crucial role in cell adhesion, migration, and survival signaling. The binding of an RGD ligand to integrin αVβ3 can initiate a cascade of intracellular signals.

Caption: Simplified Integrin αVβ3 signaling pathway initiated by ligand binding.

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Developing Targeted Hybrid Imaging Probes by Chelator Scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-receptor binding measured by laser-scanning imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfo-Cyanine7 Carboxylic Acid for Advanced Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cyanine7 carboxylic acid, a near-infrared (NIR) fluorescent dye. Its intrinsic properties, including high water solubility and strong fluorescence emission in the NIR spectrum, make it a valuable tool for a range of applications in biomedical research and drug development, particularly for in vivo imaging.

Core Chemical Structure and Properties

This compound is a water-soluble, near-infrared fluorescent dye.[1][2] The core structure belongs to the cyanine (B1664457) dye family, characterized by two nitrogen-containing heterocyclic rings (indolenine) joined by a polymethine chain. The presence of sulfonate groups (-SO₃⁻) confers high hydrophilicity and aqueous solubility, which is advantageous for biological applications by reducing aggregation and non-specific binding.[3] The terminal carboxylic acid (-COOH) group serves as a reactive handle for bioconjugation, allowing the dye to be covalently attached to biomolecules after activation.[1][4]

Physicochemical and Spectral Data

The key quantitative properties of this compound are summarized below, providing a basis for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₃N₂KO₈S₂ | [4] |

| Molecular Weight | 746.97 g/mol | [1][4] |

| CAS Number | 2104632-29-1 (inner salt); 2104632-30-4 (sodium salt) | [1][4] |

| Excitation Maximum (λex) | ~750 nm | [3] |

| Emission Maximum (λem) | ~773 nm | [3] |

| Molar Extinction Coeff. | ~240,600 L·mol⁻¹·cm⁻¹ (Value for NHS ester) | [5] |

| Solubility | Good solubility in water, DMF, and DMSO | [1] |

| Appearance | Dark green powder | [5] |

Bioconjugation of this compound to Proteins

The carboxylic acid group of Sulfo-Cyanine7 is not directly reactive with amine groups on proteins. It requires activation, typically via carbodiimide (B86325) chemistry, to form a stable amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues). The following protocol details a standard procedure for labeling an antibody.

Experimental Protocol: Antibody Labeling via EDC/Sulfo-NHS Chemistry

This two-step protocol first activates the dye's carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to create a more stable, amine-reactive intermediate, which then reacts with the antibody.

Materials:

-

This compound

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4) at 2-10 mg/mL[6]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Reaction Buffer (e.g., 1X PBS, pH 7.4-8.5)[6]

-

Purification column (e.g., gel filtration spin column)[7][8]

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[6]

-

Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., MES, pH 6.0). Prepare these fresh immediately before use.

-

Ensure the antibody solution is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[6] If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged.[6]

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine 10 µL of the 10 mM dye stock solution with 50 µL of Activation Buffer.

-

Add 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS to the dye solution.

-

Vortex the mixture gently and incubate for 15-30 minutes at room temperature in the dark to form the Sulfo-NHS ester intermediate.

-

-

Conjugation to the Antibody:

-

Add the entire activation mixture to your antibody solution. A common starting point is a 10-fold molar excess of dye to protein.[6]

-

Adjust the pH of the reaction mixture to 7.4-8.5 if necessary using a suitable buffer (e.g., 1 M sodium bicarbonate).[6]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing or inversion every 15 minutes can improve labeling efficiency.[6]

-

-

Purification of the Conjugate:

-

Prepare a gel filtration spin column according to the manufacturer's instructions to remove unconjugated dye and reaction byproducts.[8]

-

Equilibrate the column with PBS buffer.[8]

-

Apply the reaction mixture to the center of the column.

-

Centrifuge the column to elute the purified, labeled antibody.[8]

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).

-

Visualizing the Experimental Workflow

The logical flow of the bioconjugation process can be represented as a clear, step-by-step diagram.

Caption: Bioconjugation workflow for labeling proteins with this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. This compound | AxisPharm [axispharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

mechanism of action for Sulfo-Cyanine7 carboxylic acid fluorescence

An In-depth Technical Guide to the Fluorescence Mechanism of Sulfo-Cyanine7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles underlying the fluorescence of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorophore. It covers the core photophysical mechanism, factors influencing its fluorescence, and detailed protocols for its application in bioconjugation.

Core Mechanism of Fluorescence

The fluorescence of Sulfo-Cyanine7, like other cyanine (B1664457) dyes, originates from its unique electronic structure. The core of the molecule features a polymethine chain, a conjugated system of delocalized π-electrons, flanked by two nitrogen-containing heterocyclic rings. The absorption of light and subsequent emission of a fluorescent photon can be understood through the following steps, often visualized with a Jablonski diagram.

-

Excitation (Absorption): When a photon of a specific wavelength (around 750 nm) strikes the dye, it provides the energy to promote a π-electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This is known as a π-π* transition.[1][2] The molecule is now in an excited singlet state (S₁).

-

Vibrational Relaxation & Internal Conversion: The excited molecule is highly unstable and rapidly loses some of its energy as heat to the surrounding environment, without emitting light. It relaxes to the lowest vibrational energy level of the S₁ state. This process is extremely fast, occurring on a picosecond timescale.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground electronic state (S₀). The excess energy is released as a photon of light, which is the observed fluorescence. Because some energy was lost during vibrational relaxation, the emitted photon has lower energy (a longer wavelength, around 773 nm) than the absorbed photon. This energy difference is known as the Stokes Shift.

Several competing non-radiative pathways can occur from the excited state, which reduce the fluorescence efficiency (quantum yield). These include:

-

Internal Conversion: The molecule can return to the ground state without emitting a photon, releasing all energy as heat.

-

Intersystem Crossing: The electron can transition to a metastable triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence (a much slower process) or participate in photochemical reactions that can lead to photobleaching.[3]

-

Cis-Trans Isomerization: Rotation around the double bonds in the polymethine chain can occur in the excited state, providing a major pathway for non-radiative decay that competes directly with fluorescence.[3][4] The partial ring structure within the Sulfo-Cy7 polymethine chain helps to rigidify the dye, limiting this isomerization and contributing to its relatively high quantum yield.[5][6]

Caption: Simplified Jablonski diagram for Sulfo-Cyanine7 fluorescence.

Quantitative Data and Photophysical Properties

Sulfo-Cy7 is a hydrophilic NIR dye valued for its high molar extinction coefficient and good quantum yield.[7][8] The addition of sulfonate groups significantly enhances its water solubility, making it ideal for biological applications.[9]

| Property | Typical Value | Significance |

| Excitation Maximum (λex) | ~750 nm | Wavelength for most efficient absorption of light.[10][11] |

| Emission Maximum (λem) | ~773 nm | Peak wavelength of the emitted fluorescence.[10][11] |

| Molar Extinction Coefficient (ε) | 199,000 - 241,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at λex. Higher values indicate a brighter dye.[10][12] |

| Stokes Shift | ~23 nm | The difference between excitation and emission maxima, crucial for minimizing signal overlap. |

| Quantum Yield (ΦF) | High (environment-dependent) | The efficiency of converting absorbed photons to emitted photons. Varies with local environment.[7][13] |

| Fluorescence Lifetime (τ) | Environment-dependent | The average time the molecule spends in the excited state before returning to the ground state. |

| Solubility | Good in water, DMSO, DMF | Sulfonate groups confer high aqueous solubility.[14] |

Factors Influencing Fluorescence

The fluorescence output of Sulfo-Cy7 is not absolute and can be significantly affected by its immediate environment and the presence of other molecules.

-

Molecular Environment: The rigidity of the environment can impact fluorescence. Environments that restrict cis-trans isomerization can lead to a higher quantum yield.[15] Conversely, interactions with certain biomolecules, such as stacking with DNA, can quench fluorescence.[3]

-

pH: The fluorescence of sulfonated cyanine dyes is largely independent of pH within the typical biological range (pH 4-10), making them robust probes for cellular and in vivo experiments.[16][17]

-

Quenching: Fluorescence quenching is any process that decreases the fluorescence intensity. This can occur via several mechanisms:

-

Self-Quenching: At high concentrations, dye molecules can aggregate, leading to the formation of non-fluorescent dimers and a reduction in overall fluorescence.

-

Chemical Reactions: The excited state of cyanine dyes can react with certain molecules. For example, reducing agents like thiols (e.g., β-mercaptoethanol) can covalently attach to the polymethine bridge, disrupting conjugation and creating a non-fluorescent "dark state".[18][19] This is the principle behind photoswitching in super-resolution microscopy.

-

Caption: Factors that modulate the fluorescence signal of Sulfo-Cyanine7.

Experimental Protocol: Covalent Labeling of Proteins

This compound is a non-reactive dye.[20] To covalently attach it to primary amines (e.g., lysine (B10760008) residues on a protein), its carboxyl group must first be activated. The most common method is a two-step reaction using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance efficiency and stability.[21][22]

Materials

-

This compound

-

Protein to be labeled (in an amine-free buffer like PBS or MES)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-8.0

-

EDC (MW: 191.7 g/mol )

-

Sulfo-NHS (MW: 217.1 g/mol )

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification Column: Desalting column (e.g., Sephadex G-25)

Procedure

Step 1: Preparation of Reagents

-

Protein Solution: Prepare the protein at a concentration of 2-10 mg/mL in Coupling Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[23]

-

Dye Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

-

EDC/Sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in room-temperature Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly in water.[21]

Step 2: Activation of Sulfo-Cy7 Carboxylic Acid

-

Combine the Sulfo-Cy7 carboxylic acid stock solution with Activation Buffer.

-

Add the freshly prepared EDC solution to the dye, followed immediately by the Sulfo-NHS solution. A common starting molar ratio is 1:10:25 (Dye:EDC:Sulfo-NHS).[24]

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light. This reaction forms a semi-stable Sulfo-NHS ester of the dye.[21]

Step 3: Conjugation to Protein

-

Immediately add the activated dye mixture from Step 2 to the protein solution (prepared in Step 1). The pH of the protein solution should be between 7.2 and 8.0 for efficient reaction with primary amines.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

Step 4: Quenching and Purification

-

Quench any unreacted Sulfo-NHS ester by adding the Quenching Solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 30 minutes.

-

Separate the labeled protein conjugate from unreacted dye and reaction byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first as a colored band.

Step 5: Characterization and Storage

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).

-

Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage, always protected from light.

Caption: Workflow for EDC/Sulfo-NHS mediated protein labeling.

References

- 1. ajuronline.org [ajuronline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Semantic Scholar [semanticscholar.org]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Productive Manipulation of Cyanine Dye π-Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 10. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 11. lumiprobe.utopbio.com [lumiprobe.utopbio.com]

- 12. biopioneer.com.tw [biopioneer.com.tw]

- 13. lumiprobe.com [lumiprobe.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. researchgate.net [researchgate.net]

- 16. lumiprobe.com [lumiprobe.com]

- 17. help.lumiprobe.com [help.lumiprobe.com]

- 18. Photoswitching Mechanism of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. This compound | AxisPharm [axispharm.com]

- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. covachem.com [covachem.com]

Understanding the Photostability of Sulfo-Cyanine7 Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid is a near-infrared (NIR) fluorescent dye that has garnered significant attention in biomedical research and drug development. Its utility in in vivo imaging is well-established, owing to the deep tissue penetration of NIR light and minimal background autofluorescence in this spectral window. A critical parameter governing its effectiveness, particularly in applications requiring prolonged or repeated light exposure, is its photostability. This technical guide provides a comprehensive overview of the core principles underlying the photostability of Sulfo-Cy7 carboxylic acid, including its photochemical properties, degradation pathways, and the experimental methodologies used to assess its stability.

Core Concepts in Photostability

Photostability refers to a fluorophore's resistance to photochemical alteration, or photobleaching, upon exposure to light. For cyanine (B1664457) dyes like Sulfo-Cy7, a primary mechanism of photodegradation involves interaction with molecular oxygen in the excited triplet state, leading to the formation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][2][3] These highly reactive species can then attack the dye molecule itself, causing irreversible degradation and loss of fluorescence. The inherent structure of the dye, its local microenvironment, and the intensity and duration of light exposure all play crucial roles in determining its photostability.

Photochemical Properties of Sulfo-Cyanine7 Carboxylic Acid

Sulfo-Cy7 carboxylic acid is a water-soluble heptamethine cyanine dye. The presence of sulfonate groups enhances its hydrophilicity and is suggested to improve its optical stability and quantum yield compared to its non-sulfonated counterparts.[4]

Table 1: Photophysical and Photochemical Properties of this compound and Related Dyes

| Property | This compound | Cy7COOH (non-sulfonated analog) | Notes |

| Excitation Maximum (λex) | ~750 nm[4] | ~750 nm | In aqueous buffer. |

| Emission Maximum (λem) | ~773 nm[4] | ~773 nm | In aqueous buffer. |

| Molar Extinction Coefficient (ε) | 240,600 L·mol⁻¹·cm⁻¹ | High (typically >200,000 L·mol⁻¹·cm⁻¹) | A high molar extinction coefficient indicates efficient light absorption. |

| Fluorescence Quantum Yield (Φf) | 0.24 | Variable, can be influenced by environment | Represents the efficiency of converting absorbed photons into emitted photons.[5] |

| Photostability | Generally high for a NIR dye[4] | Reported to be the most photostable among a series of tested cyanine dyes.[1] | Iodination of the cyanine structure has been shown to decrease photostability.[1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not specifically reported, but generally low for heptamethine cyanines (ΦΔ ≈ 0.01–0.001) | Low | Low singlet oxygen generation contributes to higher photostability but limits direct photodynamic therapy applications.[3] |

Photodegradation Pathway of Heptamethine Cyanine Dyes

The primary photodegradation pathway for heptamethine cyanine dyes, including Sulfo-Cy7, is initiated by the photo-excited dye molecule transitioning to its triplet state. This triplet-state dye can then transfer energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen, an electrophilic species, attacks the electron-rich polymethine chain of the cyanine dye. This reaction proceeds through the formation of unstable dioxetane intermediates, which then cleave the polymethine chain, resulting in the formation of various carbonyl products and a loss of the extended conjugation required for NIR fluorescence.[1][3]

Experimental Protocols for Photostability Assessment

Measurement of Photobleaching Rate

This protocol describes a general method for quantifying the rate of photobleaching by monitoring the decrease in fluorescence or absorbance over time upon continuous irradiation.

Objective: To determine the photobleaching half-life (τ₁⸝₂) of this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer or a fluorescence microscope equipped with a suitable laser line (e.g., 730-750 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera).

-

Quartz cuvette (for spectrofluorometer) or glass-bottom imaging dish (for microscope)

-

Light source with controlled and measurable power output (e.g., LED or laser).

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in DMSO and dilute to a final concentration of 1-10 µM in PBS. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation Setup:

-

Spectrofluorometer: Set the excitation and emission wavelengths to the maxima for Sulfo-Cy7 (e.g., λex = 750 nm, λem = 773 nm). Set the instrument to record fluorescence intensity over time.

-

Microscope: Use an appropriate laser for excitation (e.g., 730 nm) and a corresponding emission filter (e.g., 770 nm long-pass). Set the imaging parameters (laser power, exposure time, frame rate) and ensure they remain constant throughout the experiment.

-

-

Irradiation and Data Acquisition:

-

Place the sample in the instrument and begin recording the baseline fluorescence.

-

Continuously irradiate the sample with the light source at a constant power density (e.g., 75 mW/cm²).[5]

-

Record the fluorescence intensity at regular intervals until it has significantly decreased (e.g., to less than 50% of the initial intensity).

-

-

Data Analysis:

-

Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

-

Plot the normalized intensity versus irradiation time.

-

Fit the decay curve to a mono-exponential decay function: I(t)/I₀ = exp(-kt), where 'k' is the photobleaching rate constant.

-

Calculate the photobleaching half-life: τ₁⸝₂ = ln(2)/k.

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining the singlet oxygen quantum yield using a chemical trap.

Objective: To determine the singlet oxygen quantum yield of this compound relative to a standard photosensitizer.

Materials:

-

This compound

-

Standard photosensitizer with a known ΦΔ in the same solvent (e.g., Methylene Blue in saline).

-

Singlet Oxygen Sensor Green (SOSG) or 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap.

-

Appropriate solvent (e.g., saline, methanol).

-

Spectrofluorometer or UV-Vis spectrophotometer.

-

Light source for irradiation (e.g., 730 nm LED).

Procedure:

-

Sample Preparation: Prepare solutions of the sample (Sulfo-Cy7) and the reference standard with identical absorbance at the irradiation wavelength. Add the chemical trap (e.g., SOSG) to both solutions at a suitable concentration.

-

Irradiation: Irradiate both the sample and the reference solutions under identical conditions (light source, power density, irradiation time).

-

Measurement:

-

If using SOSG, measure the increase in its fluorescence at its emission maximum (e.g., 525 nm) at different irradiation time points.

-

If using DPBF, measure the decrease in its absorbance at its absorption maximum (e.g., 410 nm) at different time points.

-

-

Data Analysis:

-

Plot the change in signal (fluorescence increase or absorbance decrease) of the trap versus irradiation time for both the sample and the reference.

-

The initial slope of these plots is proportional to the rate of singlet oxygen generation.

-

Calculate the singlet oxygen quantum yield of the sample (ΦΔ,sample) using the following equation: ΦΔ,sample = ΦΔ,ref * (ksample / kref) where ksample and kref are the slopes of the plots for the sample and the reference, respectively.

-

Factors Influencing Photostability

Several factors can influence the photostability of this compound:

-

Oxygen Concentration: As the primary photodegradation pathway involves molecular oxygen, reducing the oxygen concentration in the environment (e.g., by using oxygen scavengers like Trolox) can significantly enhance photostability.

-

Local Environment: The conjugation of the dye to biomolecules or its encapsulation within nanoparticles can alter its photostability. The local environment can restrict conformational changes or shield the dye from oxygen, thereby increasing its stability.

-

Excitation Light Intensity: Higher light intensity leads to a higher rate of photon absorption and thus a faster rate of photobleaching. It is crucial to use the lowest possible light intensity that provides an adequate signal-to-noise ratio.

-

Solvent: The polarity and viscosity of the solvent can influence the lifetime of the excited states and the diffusion of oxygen, thereby affecting the photobleaching rate.

Conclusion

This compound is a relatively photostable NIR fluorescent dye, a critical attribute for its widespread use in biomedical imaging. Its primary route of photodegradation is through photooxidation mediated by singlet oxygen. Understanding the mechanisms of photobleaching and the experimental protocols to quantify it allows researchers to design experiments that minimize photodegradation and to develop strategies to further enhance the dye's stability. By carefully controlling experimental conditions such as light intensity and oxygen concentration, the utility of this compound in demanding long-term and quantitative imaging applications can be maximized.

References

- 1. Reactive species involved in the regioselective photooxidation of heptamethine cyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents [thno.org]

- 3. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Sulfo-Cyanine7 Carboxylic Acid: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental use of Sulfo-Cyanine7 carboxylic acid, a near-infrared fluorescent dye.

This compound is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a valuable tool in biomedical research and imaging. Its exceptional photophysical properties, including high hydrophilicity, a large molar extinction coefficient, and a favorable quantum yield, make it particularly well-suited for a range of applications, most notably in vivo imaging. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for bioconjugation, and a comparison with other common cyanine (B1664457) dyes.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below. These properties are critical for designing and troubleshooting experiments involving this fluorophore.

| Property | Value | Reference |

| CAS Number | 2104632-29-1 (inner salt); 2104632-30-4 (sodium salt) | [1] |

| Molecular Weight | 746.97 g/mol | [2] |

| Appearance | Dark green powder | |

| Solubility | Soluble in water, DMF, and DMSO. Practically insoluble in non-polar organic solvents. | [1] |

| Storage | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. | [1][3] |

Spectral Characteristics

The utility of a fluorescent dye is largely determined by its excitation and emission spectra. Sulfo-Cyanine7 fluoresces in the near-infrared range, a key advantage for biological imaging applications.

| Spectral Property | Value | Reference |

| Excitation Maximum (λabs) | ~750 nm | [2] |

| Emission Maximum (λem) | ~773 nm | [2] |

| Molar Extinction Coefficient (ε) | 240,600 L⋅mol-1⋅cm-1 | [4] |

| Fluorescence Quantum Yield (Φ) | 0.24 | |

| Stokes Shift | ~23 nm | [2] |

The Near-Infrared (NIR) Advantage for In Vivo Imaging

The emission wavelength of Sulfo-Cyanine7 falls within the "NIR window" of biological tissues (approximately 700-900 nm). This spectral range offers significant advantages for in vivo imaging, as it minimizes interference from endogenous fluorophores and reduces light scattering, allowing for deeper tissue penetration and improved signal-to-noise ratios.[2][]

Conceptual diagram of the NIR window for in vivo imaging.

Experimental Protocol: Bioconjugation of this compound

The carboxylic acid functional group of Sulfo-Cyanine7 allows for its covalent attachment to primary amines on target molecules, such as proteins, antibodies, or peptides, through the formation of an amide bond. This process typically requires the activation of the carboxylic acid. The following protocol is a representative example of how to conjugate this compound to an amine-containing molecule using HATU as a coupling agent.[6]

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Pre-activation of this compound:

-

Dissolve this compound in anhydrous DMF.

-

Add 1.5 equivalents of HATU.

-

Incubate the mixture for 10 minutes at room temperature to allow for the activation of the carboxylic acid.

-

-

Conjugation Reaction:

-

Dissolve the amine-containing target molecule in anhydrous DMF.

-

Adjust the pH of the target molecule solution to approximately 9 with DIPEA.

-

Add the pre-activated this compound solution to the target molecule solution.

-

Allow the reaction to proceed for 6 hours at room temperature.

-

-

Purification:

-

Evaporate the DMF from the reaction mixture in vacuo.

-

Redissolve the crude conjugate in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Purify the labeled conjugate using preparative RP-HPLC.

-

Workflow for the bioconjugation of this compound.

Comparative Data of Common NIR Dyes

While Sulfo-Cyanine7 is a robust NIR dye, the selection of a fluorophore should be based on the specific experimental requirements. The table below provides a comparison of Sulfo-Cyanine7 with other commonly used NIR dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L⋅mol-1⋅cm-1) | Key Features |

| Sulfo-Cyanine7 | ~750 | ~773 | 240,600 | High water solubility, high quantum yield.[2][4] |

| Sulfo-Cyanine5 | ~646 | ~662 | 250,000 | Shorter wavelength NIR dye, often used as a pair with Cy7 for multiplexing. |

| IRDye 800CW | ~774 | ~789 | 240,000 | Spectrally similar to Sulfo-Cy7, widely used in commercial imaging systems. |

| Sulfo-Cyanine7.5 | ~778 | ~797 | 222,000 | Longer wavelength emission, potentially better tissue penetration.[7] |

Safety and Handling

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety practices should be employed, including the use of personal protective equipment such as gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 6. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for In Vivo Imaging in Mice with Sulfo-Cyanine7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye ideal for in vivo imaging applications.[1][2] Its fluorescence emission in the NIR window (750-800 nm) allows for deep tissue penetration with minimal background autofluorescence, making it a valuable tool for non-invasive monitoring of biological processes in small animals like mice.[2][3] This document provides detailed application notes and protocols for utilizing Sulfo-Cyanine7 carboxylic acid in preclinical imaging studies.

Sulfo-Cy7 carboxylic acid itself is a non-reactive form of the dye.[4] To be used for targeted in vivo imaging, it must first be conjugated to a targeting moiety such as an antibody, peptide, or nanoparticle. This is typically achieved by activating the carboxylic acid group to form a reactive ester (e.g., an NHS ester) which can then readily react with primary amines on the targeting molecule.

Key Features of Sulfo-Cyanine7

-

Near-Infrared Emission: Optimal for deep tissue imaging with high signal-to-noise ratio.[3]

-

Water Solubility: The presence of sulfonate groups enhances hydrophilicity, making it suitable for biological applications.[3][5]

-

High Quantum Yield: Provides bright fluorescent signals for sensitive detection.[2]

-

Photostability: Exhibits good stability upon light exposure, crucial for longitudinal imaging studies.[3]

Quantitative Data

Spectral Properties

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | [2][6] |

| Emission Maximum (λem) | ~773 nm | [2][6] |

| Molar Extinction Coefficient | ~240,600 cm⁻¹M⁻¹ | [6] |

| Stokes Shift | ~23 nm | [2] |

Illustrative Biodistribution of a Cy7-labeled Nanoparticle in Tumor-Bearing Mice (48h post-injection)

Disclaimer: The following data is illustrative and based on a Cy7-labeled polymeric micelle, not a direct conjugate of this compound. Specific biodistribution will vary significantly based on the conjugated molecule.

| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |

| Tumor | 18.2 |

| Liver | 9.1 |

| Spleen | 8.9 |

| Kidneys | High (for free Cy7) |

| Lungs | Not specified |

| Heart | Not specified |

| Brain | Not specified |

| Muscle | Not specified |

Note: One study reported that a Sulfo-Cy7 conjugate exhibited high lipophilicity and resulted in higher retention in all organs compared to Sulfo-Cy5 and IRDye800CW counterparts, and was therefore not pursued further for imaging studies.[7] Researchers should carefully characterize the biodistribution of their specific Sulfo-Cy7 conjugate.

Illustrative Pharmacokinetic Parameters of a Labeled Antibody in Mice

Disclaimer: The following data is illustrative for a monoclonal antibody and will vary depending on the specific Sulfo-Cy7 conjugate.

| Parameter | Illustrative Value |

| Half-life (t½) | 8.6 hours |

| Mean Residence Time (MRT) | 12 hours |

| Clearance (Cl) | 2.2 ml/h |

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the two-step carbodiimide (B86325) reaction to conjugate this compound to a protein (e.g., an antibody) containing primary amines.

Materials:

-

This compound

-

Protein to be labeled (in amine-free buffer, e.g., MES or PBS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.

-

Prepare Dye Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Activation of Carboxylic Acid:

-

Add a 10-fold molar excess of EDC to the protein solution.

-

Immediately add a 20-fold molar excess of Sulfo-NHS to the solution.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Purification of Activated Protein (Optional but Recommended):

-

To remove excess EDC and Sulfo-NHS, pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer. This prevents unwanted side reactions with the amine-containing targeting molecule.

-

-

Conjugation Reaction:

-

Immediately add the activated Sulfo-Cyanine7 solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but may require optimization.

-

Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

-

Incubate for 2 hours at room temperature, protected from light, with gentle stirring.

-

-

Quenching of Reaction:

-

Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye and other reaction components by passing the solution through a desalting column or via dialysis against PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 750 nm (for Sulfo-Cy7).

-

Protocol 2: In Vivo Imaging of a Sulfo-Cy7 Conjugate in Mice

Materials:

-

Sulfo-Cy7 labeled targeting molecule (e.g., antibody, peptide)

-

Tumor-bearing mice (or other model of interest)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters for Cy7

-

Sterile PBS

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

-

Place the mouse in the imaging chamber.

-

-

Pre-injection Imaging:

-

Acquire a baseline fluorescence image to determine the level of autofluorescence.

-

-

Probe Administration:

-

Dilute the Sulfo-Cy7 conjugate in sterile PBS to the desired concentration. A typical dose for an antibody conjugate is in the range of 1-10 nmol per mouse, administered intravenously (i.v.) via the tail vein. The injection volume should be around 100-200 µL.

-

-

Image Acquisition:

-

Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the probe.

-

Use appropriate filter sets for Sulfo-Cy7 (e.g., excitation ~745 nm, emission ~780 nm).

-

-

Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle).

-

Quantify the average fluorescence intensity in each ROI.

-

Calculate the target-to-background ratio (TBR) to assess signal specificity.

-

Protocol 3: Ex Vivo Biodistribution Analysis

Procedure:

-

Euthanasia and Perfusion:

-

At the final imaging time point, euthanize the mouse.

-

Perform cardiac perfusion with PBS to remove blood from the organs, which can be a source of background fluorescence.

-

-

Organ Harvesting:

-

Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the target tissue (e.g., tumor).

-

-

Ex Vivo Imaging:

-

Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.

-

-

Quantitative Analysis:

-

Draw ROIs around each organ and quantify the fluorescence intensity.

-

Normalize the fluorescence intensity to the weight of the organ to determine the %ID/g, if a standard curve was prepared from the injectate.

-

Visualizations

Caption: Experimental workflow for in vivo imaging with Sulfo-Cy7 carboxylic acid.

Caption: Two-step carbodiimide reaction for protein conjugation.

References

- 1. researchgate.net [researchgate.net]

- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 7. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bioconjugation of Sulfo-Cyanine7 Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research.[1] Its key features include strong NIR fluorescence, high photostability, and excellent water solubility, which is conferred by its sulfonate groups.[1] These characteristics make Sulfo-Cy7 an ideal candidate for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]

The Sulfo-Cyanine7 carboxylic acid derivative is a non-reactive form of the dye.[3][4] To covalently attach it to biomolecules such as proteins, antibodies, or amine-modified oligonucleotides, the carboxylic acid group must first be activated.[5][6] The most common and effective method for this is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[7][8] This two-step process forms a stable amide bond between the dye and primary amines on the target biomolecule.[7][9]

Principle of the Method: Two-Step Carbodiimide Chemistry

The conjugation of Sulfo-Cy7 carboxylic acid to a biomolecule containing primary amines (e.g., the ε-amino groups of lysine (B10760008) residues in a protein) is achieved through a two-step process to ensure efficiency and minimize unwanted side reactions like protein cross-linking.[7][9]

-

Activation Step: EDC reacts with the carboxylic acid group on the Sulfo-Cy7 dye to form a highly reactive O-acylisourea intermediate.[8] This intermediate is unstable in aqueous solutions.[8] The addition of Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[7][8] This reaction is most efficient at a slightly acidic pH (4.5-6.0).[8][9]

-

Conjugation Step: The stable Sulfo-NHS ester of the dye then reacts with primary amine groups on the target biomolecule. This reaction, which forms a stable covalent amide bond, is most efficient at a physiological to slightly basic pH (7.2-8.5).[10] The resulting conjugate is purified to remove unreacted dye and reaction byproducts.

Data Presentation

Quantitative data related to the dye and the conjugation process are summarized below.

Table 1: Spectral Properties of Sulfo-Cyanine7

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λ_abs_) | ~750 nm | [1] |

| Emission Maximum (λ_em_) | ~773 nm | [1] |

| Molar Extinction Coefficient (ε) | 240,600 L⋅mol⁻¹⋅cm⁻¹ | [11] |

| Stokes Shift | ~23 nm | [1] |

| Correction Factor (CF₂₈₀) | 0.029 |[12] |

Table 2: Recommended Reaction Parameters for Bioconjugation

| Parameter | Recommended Value | Notes |

|---|---|---|

| Activation Step | ||

| Buffer | 0.1 M MES, pH 5.0-6.0 | Amine and carboxylate-free buffer is critical.[8][9] |

| EDC Molar Excess (to dye) | 2-10 fold | Freshly prepared EDC solution is essential due to hydrolysis.[7] |

| Sulfo-NHS Molar Excess (to dye) | 2-5 fold | Improves the stability of the activated intermediate.[7][8] |

| Reaction Time | 15-30 minutes | At room temperature with gentle mixing.[7] |

| Conjugation Step | ||

| Buffer | 0.1 M Phosphate (PBS) or Bicarbonate, pH 7.2-8.5 | Buffers without primary amines (e.g., Tris, Glycine) must be used.[13] |

| Protein Concentration | 2-10 mg/mL | Lower concentrations can significantly reduce labeling efficiency.[5][13] |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | Must be optimized for each specific protein and desired DOL.[13] |

| Reaction Time | 1-2 hours at RT, or overnight at 4°C | Protect from light to prevent photobleaching.[7][] |

Experimental Protocols

This section provides a detailed workflow for the conjugation of Sulfo-Cy7 carboxylic acid to a generic protein or antibody.

Protocol: Two-Step Aqueous Bioconjugation

A. Preparation of Reagents and Biomolecule

-

Biomolecule Preparation:

-

Dissolve the protein or antibody in an amine-free buffer such as 0.1 M MES or Phosphate Buffered Saline (PBS), pH 7.2-7.4.[13][15]

-

If the protein buffer contains primary amines like Tris or glycine, it must be exchanged for an appropriate buffer via dialysis or desalting column.[13]

-

Adjust the final protein concentration to a range of 2-10 mg/mL for optimal labeling.[5]

-

-

Reagent Preparation:

-

Sulfo-Cy7 Carboxylic Acid Stock: Prepare a 10 mM stock solution in anhydrous DMSO or deionized water. Vortex briefly to ensure it is fully dissolved.

-

EDC and Sulfo-NHS Stocks: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in an amine-free activation buffer (e.g., 0.1 M MES, pH 6.0).[7] EDC is highly susceptible to hydrolysis and must be used fresh.[7]

-

B. Step 1: Activation of Sulfo-Cy7 Carboxylic Acid

-

In a microcentrifuge tube, add the desired volume of Sulfo-Cy7 carboxylic acid stock solution.

-

Add the activation buffer (0.1 M MES, pH 6.0).

-

Add the freshly prepared EDC and Sulfo-NHS solutions to achieve a final 10-fold and 5-fold molar excess over the dye, respectively.

-

Mix gently and incubate for 15-30 minutes at room temperature, protected from light.[7]

C. Step 2: Conjugation to the Biomolecule

-

Add the activated Sulfo-Cy7-Sulfo-NHS ester solution directly to the prepared protein solution. The volume of the dye solution should ideally not exceed 10% of the protein solution volume to avoid denaturation.

-

Ensure the pH of the reaction mixture is between 7.2 and 8.5. If necessary, adjust by adding a small amount of 1 M sodium bicarbonate.[5]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7] The tube should be gently stirred or rotated and protected from light throughout the incubation.

D. Step 3: Purification of the Conjugate

-

After conjugation, the unreacted dye and reaction byproducts must be removed.[]

-

The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[13] The larger dye-protein conjugate will elute first, followed by the smaller, unreacted dye molecules.

-

Alternatively, dialysis can be performed against PBS (pH 7.4) at 4°C with several buffer changes over 12-24 hours.[15]

E. Step 4: Characterization (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter.

-

Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7) using a spectrophotometer.[13]

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.

-

Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × CF₂₈₀)

-

Where CF₂₈₀ for Sulfo-Cy7 is approximately 0.029.[12]

-

-

-

Calculate the molar concentration of the protein and the dye.

-

Protein Conc. (M) = Corrected A₂₈₀ / ε_protein_

-

Dye Conc. (M) = A₇₅₀ / ε_dye_

-

Where ε_protein_ is the molar extinction coefficient of the specific protein at 280 nm and ε_dye_ is 240,600 L⋅mol⁻¹⋅cm⁻¹ for Sulfo-Cy7.[11]

-

-

-

Calculate the DOL.

Storage Store the final purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C, potentially with the addition of a cryoprotectant like glycerol (B35011) (50% v/v).[15]

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 3. This compound | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Cyanine 7 carboxylic acid (A270186) | Antibodies.com [antibodies.com]

- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 15. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols: Sulfo-Cyanine7 Carboxylic Acid NHS Ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) N-hydroxysuccinimide (NHS) ester is a water-soluble, amine-reactive fluorescent dye widely utilized for labeling biomolecules in the near-infrared (NIR) spectrum.[1][2][3] Its exceptional brightness, photostability, and high water solubility make it an ideal candidate for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[2][3][4][5] The NHS ester functional group readily reacts with primary amino groups (-NH₂) present on proteins, antibodies, peptides, and other biomolecules to form stable amide bonds.[6][7][8] This document provides detailed protocols and technical information for the successful conjugation of Sulfo-Cy7 NHS ester to proteins and antibodies.

The sulfonated nature of this dye enhances its water solubility, which is particularly advantageous when labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[2][3][4][5] The NIR fluorescence properties of Sulfo-Cy7 are highly valuable for deep-tissue imaging applications, as longer wavelength light penetrates biological tissues with minimal autofluorescence and scattering.[2][3][4]

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of Sulfo-Cyanine7 NHS ester is crucial for successful conjugation and downstream applications.

| Property | Value | Reference |

| Molecular Formula | C₄₁H₄₆N₃KO₁₀S₂ | [1][3] |

| Molecular Weight | 844.05 g/mol | [2][3] |

| Appearance | Dark green powder | [2][3] |

| Solubility | Good in water, DMF, DMSO | [1][2][3] |

| Excitation Maximum (λex) | 750 nm | [2][3] |

| Emission Maximum (λem) | 773 nm | [3] |

| Molar Extinction Coefficient | 240,600 M⁻¹cm⁻¹ at 750 nm | [2][3] |

| Purity | ≥95% (HPLC-MS, ¹H NMR) | [3] |